BenchChemオンラインストアへようこそ!

N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Physicochemical profiling Lipophilicity Steric parameters

N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide (CAS 922083-70-3) is a synthetic oxalamide derivative characterized by a tert-butyl group at the N1 amide position and a complex N2-substituted ethyl chain incorporating a 1-methylindolin-5-yl moiety and piperidin-1-yl group. The compound has the molecular formula C22H34N4O2, a molecular weight of 386.54 g/mol, and a computed LogP of 2.642.

Molecular Formula C22H34N4O2
Molecular Weight 386.54
CAS No. 922083-70-3
Cat. No. B2565965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
CAS922083-70-3
Molecular FormulaC22H34N4O2
Molecular Weight386.54
Structural Identifiers
SMILESCC(C)(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3
InChIInChI=1S/C22H34N4O2/c1-22(2,3)24-21(28)20(27)23-15-19(26-11-6-5-7-12-26)16-8-9-18-17(14-16)10-13-25(18)4/h8-9,14,19H,5-7,10-13,15H2,1-4H3,(H,23,27)(H,24,28)
InChIKeyZKVQCVKRTFJDEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide (CAS 922083-70-3): Structural Identity and Baseline Physicochemical Profile


N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide (CAS 922083-70-3) is a synthetic oxalamide derivative characterized by a tert-butyl group at the N1 amide position and a complex N2-substituted ethyl chain incorporating a 1-methylindolin-5-yl moiety and piperidin-1-yl group. The compound has the molecular formula C22H34N4O2, a molecular weight of 386.54 g/mol, and a computed LogP of 2.642 [1]. It belongs to a broader chemotype in which an aromatic indoline scaffold is linked via an oxalamide bridge to a piperidine-containing moiety—a pharmacophoric architecture recognized in small-molecule CD4-mimetic HIV-1 entry inhibitor programs [2]. Critically, a search of the ChEMBL 20 database returned no known biological activity for this specific compound, and the ZINC database confirms an absence of annotated catalog entries, publications in ChEMBL, and clinical trial records [1]. This evidence guide therefore relies on structural and physicochemical differentiation relative to its closest commercially available analogs.

Why N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide Cannot Be Generically Substituted by In-Class Analogs


In-class oxalamide analogs sharing the 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl scaffold differ exclusively at the N1 substituent, yet this single position governs critical drug-like properties including lipophilicity, metabolic stability, and hydrogen-bonding capacity . The tert-butyl group of the target compound is sterically bulky and resistant to oxidative N-dealkylation compared to the N1-isopropyl, N1-ethyl, and N1-isobutyl variants, which are more susceptible to cytochrome P450-mediated metabolic clearance [1]. Additionally, the oxalamide linker itself—versus the urea linker found in the closely related 1-(tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea—offers distinct hydrogen-bond donor/acceptor geometry that can alter target engagement and selectivity profiles . In the context of the indoline-oxalamide-piperidine pharmacophore implicated in CD4-mimetic HIV-1 entry inhibition, subtle alterations to the N1 region are known to modulate antiviral potency and breadth [2]. These structural distinctions mean that procurement decisions based solely on scaffold similarity, without considering N1-specific differentiation, risk selecting a compound with meaningfully different physicochemical and pharmacological behavior.

N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide: Quantitative Comparative Evidence Against Closest Analogs


N1-Substituent Steric Bulk and Lipophilicity Differentiates the tert-Butyl Analog from N1-Isopropyl and N1-Ethyl Variants

The N1-tert-butyl substituent confers greater steric bulk (Taft Es ≈ –1.54) and increased lipophilicity compared to the N1-isopropyl (Es ≈ –0.93) and N1-ethyl (Es ≈ –0.36) analogs [1]. The computed LogP of the target compound is 2.642 [2], whereas the N1-ethyl analog (C20H30N4O2, MW 358.49) and N1-isopropyl analog (C21H32N4O2, estimated MW ~372.5) are expected to exhibit progressively lower LogP values due to reduced carbon count and diminished hydrophobicity of the smaller N1-alkyl groups. The molecular weight difference of approximately 28 Da (tert-butyl vs. ethyl) and ~14 Da (tert-butyl vs. isopropyl) translates to measurably distinct chromatographic retention behavior and solubility profiles that are directly relevant to purification, formulation, and assay compatibility [2].

Physicochemical profiling Lipophilicity Steric parameters

Oxalamide Linker Versus Urea Linker: Hydrogen-Bonding Capacity and Conformational Distinction in the 1-Methylindolin-5-yl-piperidine Series

The target compound employs an oxalamide linker (O=C–C=O diamide), whereas the structurally nearest urea-based analog—1-(tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea—replaces the central dicarbonyl with a single carbonyl (O=C–N). The oxalamide provides two adjacent carbonyl oxygen hydrogen-bond acceptors capable of bidentate interactions with target protein residues, whereas the urea offers only one carbonyl acceptor plus an additional N–H donor [1]. This distinction is pharmacologically meaningful: in the CD4-mimetic series, the oxalamide linker is a conserved and essential element for gp120 binding, and its replacement with a glycine or urea linker has been shown to abolish or significantly reduce anti-HIV-1 activity [2]. Although no direct head-to-head data exist for this specific compound pair, the class-level SAR establishes that the oxalamide-to-urea substitution alters both binding geometry and biological potency [1].

Hydrogen bonding Conformational analysis Target engagement

Metabolic Stability Advantage of the N1-tert-Butyl Group Over N1-Isopropyl and N1-Ethyl Substituents

Tert-butyl groups are established in medicinal chemistry as metabolically resistant substituents that impede oxidative N-dealkylation by cytochrome P450 enzymes, a common clearance pathway for N-alkyl amides [1]. In contrast, N-isopropyl and N-ethyl groups are documented substrates for CYP-mediated oxidative dealkylation, leading to faster metabolic turnover in hepatic microsome assays [1]. While no direct microsomal stability comparison has been published for the specific oxalamide compounds discussed here, the general metabolic stability rank order is well-established: tert-butyl > isopropyl > ethyl [2]. This principle was exploited in the metabolic stabilization of the tert-butyl analog 47a (90% remaining after 1-hour mouse liver microsome incubation) versus the non-tert-butyl analog 47b (>95% metabolized within 30 minutes), though this specific example derives from the pyrazolopyrimidinone BIPPO series rather than the oxalamide series [3].

Metabolic stability N-dealkylation Cytochrome P450

Indoline-Oxalamide-Piperidine Scaffold: Pharmacophoric Context in HIV-1 gp120 CD4-Mimetic Entry Inhibition

The combination of an aromatic indoline scaffold, an oxalamide linker, and a piperidine moiety defines the minimal pharmacophore for small-molecule CD4-mimetic compounds that target the Phe43 cavity of HIV-1 gp120 [1]. Indoline-based CD4 mimics (CD4mcs) have been reported with increased potency and breadth against HIV-1 variants from different geographic clades compared to earlier indane-scaffold leads such as BNM-III-170 [2]. While the specific N1-tert-butyl substitution has not been independently profiled in published anti-HIV assays, the compound's structural compliance with the validated pharmacophore—aromatic ring (indoline), oxalamide linker, piperidine moiety—positions it as a candidate for entry inhibition screening within this target class [3]. The N1-tert-butyl group occupies the solvent-exposed region of the pharmacophore where structural variation is tolerated and can modulate pharmacokinetic properties without abolishing target engagement [1].

HIV-1 entry inhibition CD4-mimetic gp120 binding Pharmacophore

Commercially Specified Purity Benchmark: 95% Baseline with HPLC and NMR Characterization

The target compound is commercially supplied at a purity specification of 95% as determined by HPLC, with structural identity confirmed by NMR spectroscopy . This purity level is consistent across the N1-substituted oxalamide analog series (N1-isopropyl, N1-ethyl, N1-isobutyl variants all specified at 95% purity) and is adequate for biochemical screening, cellular assay, and in vitro ADME profiling applications. The compound has a molecular weight of 386.54 g/mol, placing it within the drug-like property space (MW < 500) [1]. For procurement decisions, the 95% purity specification provides a baseline quality threshold against which lot-to-lot consistency and supplier performance can be benchmarked; users requiring >98% purity for biophysical assays (e.g., SPR, ITC, crystallography) should verify lot-specific certificates of analysis or commission additional purification.

Purity specification Quality control Analytical characterization

Absence of Documented Biological Activity: A Differentiator for De Novo Screening Programs Requiring Chemical Starting Points with Clean Slate Profiles

The ZINC database entry for this compound explicitly states: 'There is no known activity for this compound' based on ChEMBL 20, and 'this substance is not reported in any publications per ChEMBL' [1]. Additionally, 'this substance has not been detected to have been used in any clinical trials' [1]. This absence of prior biological annotation stands in contrast to certain N1-aryl oxalamide analogs within the broader indoline-piperidine series, which have been profiled in kinase inhibition panels and cellular proliferation assays and may carry pre-existing selectivity and toxicity liabilities . For academic or industrial groups initiating de novo phenotypic screening or target-based discovery campaigns, a compound with no pre-existing biological annotation offers a 'clean slate' that avoids confounding data from prior profiling, intellectual property encumbrances, or biased target hypotheses [2].

Chemical probe De novo screening Target identification

Recommended Application Scenarios for N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide Based on Differentiated Evidence


HIV-1 Entry Inhibitor Screening Cascades Targeting the gp120 Phe43 Cavity

This compound's structural compliance with the validated CD4-mimetic pharmacophore—indoline aromatic ring, oxalamide linker, piperidine moiety—supports its inclusion in HIV-1 entry inhibitor screening libraries [1]. The absence of pre-existing biological annotation [2] makes it suitable for de novo antiviral screening without confounding prior target hypotheses. Procurement should prioritize this specific N1-tert-butyl variant in SAR expansion sets designed to probe the solvent-exposed N1 region; parallel procurement of the N1-isopropyl, N1-ethyl, and urea-linker analogs would enable systematic exploration of lipophilicity, steric, and hydrogen-bonding effects on gp120 binding affinity and antiviral potency [1].

Metabolic Stability SAR Profiling of N1-Alkyl Oxalamide Series in Hepatic Microsome Assays

Based on the class-level principle that tert-butyl groups resist CYP-mediated oxidative N-dealkylation [3], this compound should be prioritized as the metabolically stabilized reference within an N1-alkyl oxalamide series for head-to-head intrinsic clearance comparisons. A recommended experimental design includes parallel incubation of the N1-tert-butyl, N1-isopropyl, and N1-ethyl analogs in mouse and human liver microsomes, with LC-MS/MS quantification of parent compound depletion over 60 minutes. The predicted rank order (tert-butyl > isopropyl > ethyl) can be tested to generate quantitative comparative metabolic stability data where none currently exist for this specific chemotype [3].

Physicochemical Differentiation and Formulation Compatibility Screening

The computed LogP of 2.642 [2] and the tert-butyl group's enhanced steric bulk differentiate this compound from lower-N1-alkyl analogs in solubility, chromatographic retention, and membrane permeability assays. This compound is appropriate for parallel artificial membrane permeability assay (PAMPA) and kinetic solubility determinations alongside the N1-ethyl (ΔMW –28 Da) and N1-isopropyl (ΔMW ~–14 Da) variants to quantify the impact of N1 substituent lipophilicity on permeability-solubility trade-offs, informing formulation strategy for both in vitro assay conditions and potential in vivo dosing [2].

Chemical Probe Development with Clean Annotation Slate for Target Identification

The documented absence of any known biological activity, publication record, or clinical development history [2] makes this compound attractive as a starting point for chemical probe development in target identification campaigns. Unlike N1-aryl oxalamide analogs with pre-existing kinase inhibition profiles, this compound carries no prior selectivity or toxicity annotation that might bias chemoproteomic or phenotypic profiling results. Procurement should include verification of structural identity (NMR, HRMS) and purity (HPLC ≥ 95%) upon receipt, with additional purification recommended before use in cellular thermal shift assays (CETSA) or affinity-based proteomics [4].

Quote Request

Request a Quote for N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.